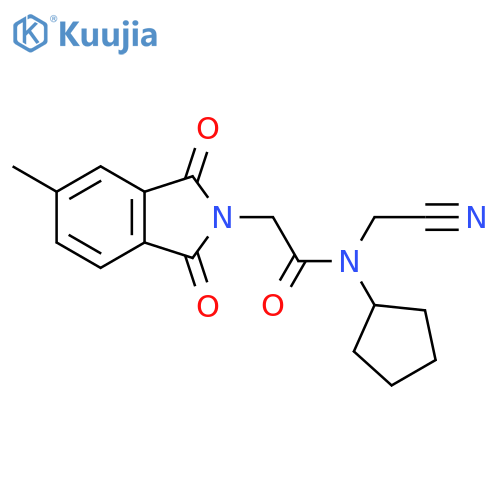

Cas no 2196146-02-6 (N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide)

N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- Z1239483686

- N-(cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

- EN300-6536349

- N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide

- AKOS037435977

- 2196146-02-6

-

- インチ: 1S/C18H19N3O3/c1-12-6-7-14-15(10-12)18(24)21(17(14)23)11-16(22)20(9-8-19)13-4-2-3-5-13/h6-7,10,13H,2-5,9,11H2,1H3

- InChIKey: KLCQLAJIEIKMCK-UHFFFAOYSA-N

- ほほえんだ: O=C(CN1C(C2C=CC(C)=CC=2C1=O)=O)N(CC#N)C1CCCC1

計算された属性

- せいみつぶんしりょう: 325.14264148g/mol

- どういたいしつりょう: 325.14264148g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 588

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6536349-0.05g |

N-(cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide |

2196146-02-6 | 95.0% | 0.05g |

$212.0 | 2025-03-13 |

N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide 関連文献

-

Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

Related Articles

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamideに関する追加情報

N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide: A Comprehensive Overview

N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide (CAS No. 2196146-02-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyano group, a cyclopentyl ring, and a substituted isoindoline moiety. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for ongoing studies.

The cyano group in N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide is known for its ability to enhance the lipophilicity and metabolic stability of molecules. This property is particularly valuable in drug design, as it can improve the bioavailability and pharmacokinetic profile of potential therapeutic agents. The cyclopentyl ring provides additional steric hindrance and conformational rigidity, which can influence the compound's binding affinity to specific biological targets.

The substituted isoindoline moiety is a key structural feature that has been extensively studied for its biological activities. Isoindoline derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective applications. The presence of the 5-methyl substituent further modulates the compound's properties, potentially enhancing its efficacy and selectivity.

Recent research has focused on the potential of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide as a lead compound for the development of new therapeutic agents. Studies have demonstrated its ability to inhibit specific enzymes and receptors involved in various disease pathways. For instance, it has been shown to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy.

In addition to its enzymatic inhibition properties, N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory disorders such as arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has been evaluated in preclinical models. Results indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity profile make it an attractive candidate for further development into a clinical drug candidate.

Moreover, computational studies have provided insights into the molecular interactions of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide with its biological targets. Molecular docking simulations have revealed that the compound forms stable complexes with key enzymes and receptors, further supporting its potential therapeutic applications.

In conclusion, N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide (CAS No. 2196146-02-6) is a promising compound with a unique chemical structure that offers significant potential for therapeutic development. Ongoing research continues to explore its biological activities and pharmacological properties, paving the way for its potential use in treating various diseases. As more data becomes available from clinical trials and further studies, this compound may emerge as a valuable addition to the arsenal of modern medicine.

2196146-02-6 (N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide) 関連製品

- 1342597-96-9(3-(1,4-diazepan-1-yl)-1,1,1-trifluoropropan-2-ol)

- 1803801-79-7(3-Amino-5-(2-bromopropanoyl)mandelic acid)

- 389813-20-1([Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)

- 2344678-03-9(3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride)

- 2408937-63-1((4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride)

- 894036-98-7(1-benzyl-1-ethyl-3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylurea)

- 2172068-64-1(4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid)

- 896320-83-5(N-(4-acetamidophenyl)-2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)acetamide)

- 1797260-76-4(N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylbutanamide)

- 1173468-59-1((2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid)